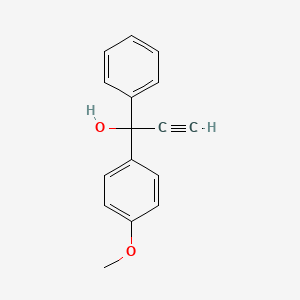

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is an organic compound with a unique structure characterized by a methoxyphenyl group and a phenyl group attached to a propynol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures. Another method involves the use of palladium-catalyzed coupling reactions, where 4-methoxyphenylboronic acid reacts with phenylacetylene under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound serves as a key building block in the synthesis of various derivatives that exhibit enhanced biological activities. For instance, it can undergo reactions such as:

- Alkylation : Introducing different alkyl groups to modify solubility and biological activity.

- Aldol Condensation : Creating larger molecular frameworks that may exhibit unique pharmacological properties.

These synthetic pathways are crucial for developing new pharmaceuticals with targeted actions.

Pharmaceutical Development

Research has indicated that 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol exhibits potential in treating various diseases due to its biological activities:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. This suggests its potential use in developing new antibacterial agents .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology .

Case Study 1: Antibacterial Activity

A study demonstrated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The results indicated that modifications to the methoxy group could enhance activity against resistant strains .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer potential of this compound. In vitro assays revealed that certain derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of specific apoptotic pathways, suggesting that further exploration could lead to novel cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparación Con Compuestos Similares

4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.

Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.

Apixaban: A pharmaceutical compound with a methoxyphenyl group, used as an anticoagulant .

Uniqueness: 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxyphenyl group and a phenylpropynol backbone makes it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol, a compound with the molecular formula C16H14O2, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H14O2

- Molecular Weight : 238.28 g/mol

- CAS Number : 13632-62-7

This compound is characterized by a propynol backbone with a methoxy group and two phenyl rings, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Significant effects have been observed in both in vitro and in vivo studies.

- Cytotoxic Effects : The compound has shown promising cytotoxicity against different cancer cell lines.

- Mechanisms of Action : It appears to induce cell cycle arrest and DNA damage in cancer cells.

Cytotoxicity

In a study evaluating the cytotoxic effects of various chalcone derivatives, including this compound, the compound demonstrated notable antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated effective inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Flow cytometry analysis revealed that this compound induces cell cycle arrest at the G0/G1 phase. This effect is attributed to the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in halting the cell cycle in response to DNA damage .

Study 1: Antitumor Activity in Dalton's Ascites Lymphoma Model

A specific study focused on the antitumor activity of this compound in a Dalton's Ascites Lymphoma (DAL) model. The results showed:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Volume (cm³) | 12.5 ± 2.3 | 5.0 ± 1.5 |

| Percentage Tumor Inhibition | - | 60% |

| Hematological Parameters | Normal | Altered |

The treatment group exhibited significant tumor volume reduction and improved hematological parameters compared to the control group, indicating effective therapeutic action .

Study 2: DNA Damage Induction

In another investigation, the compound was shown to cause DNA damage in treated cells, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. This finding supports the hypothesis that this compound exerts its cytotoxic effects through genotoxic mechanisms .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPTJXRUZIADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.